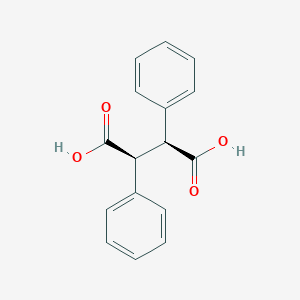

(S,S)-2,3-Diphenylsuccinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2,3-diphenylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXCQHHWNDJIJP-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353530 | |

| Record name | AG-G-95959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74431-38-2 | |

| Record name | AG-G-95959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Significance and Enantiomeric Purity in Organic Synthesis

The C2-symmetric nature of (S,S)-2,3-diphenylsuccinic acid, arising from its two stereogenic centers, is fundamental to its application in asymmetric synthesis. The spatial arrangement of its phenyl and carboxyl groups creates a well-defined chiral environment, making it an effective tool for inducing stereoselectivity in chemical reactions.

The enantiomeric purity of this compound is paramount for its successful application. The presence of its (R,R)-enantiomer can significantly diminish or even nullify the desired stereochemical outcome in a synthesis. Consequently, methods for the preparation of enantiomerically pure this compound are of great importance. One common method to obtain the enantiomerically pure form is through the resolution of a racemic mixture of 2,3-diphenylsuccinic acid. This process often involves the use of a chiral resolving agent, such as a naturally occurring chiral amine like (-)-proline, to form diastereomeric salts that can be separated by crystallization. acs.orgnih.gov

The distinct properties of the different stereoisomers of 2,3-diphenylsuccinic acid highlight the importance of obtaining the pure (S,S)-enantiomer for specific applications.

Table 1: Properties of 2,3-Diphenylsuccinic Acid Stereoisomers

| Property | (S,S)-(+)-2,3-Diphenylsuccinic Acid | meso-2,3-Diphenylsuccinic Acid |

| CAS Number | 74431-38-2 chemicalbook.com | 1225-13-4 |

| Molecular Formula | C₁₆H₁₄O₄ chemicalbook.com | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol chemicalbook.com | 270.28 g/mol |

| Melting Point | 234-236 °C | Not available |

| Appearance | Not available | White to off-white powder |

This table presents a comparison of the known properties of the (S,S) and meso stereoisomers of 2,3-diphenylsuccinic acid.

Position As a Chiral Scaffold in Contemporary Chemical Design

Exploration of Stereoisomeric Forms and Chiral Centers

The molecular structure of 2,3-diphenylsuccinic acid contains two chiral centers, which are the two carbon atoms bonded to both a phenyl group and a carboxylic acid group. youtube.comyoutube.com The presence of two chiral centers means that a maximum of four stereoisomers can exist (2ⁿ, where n=2). libretexts.org These stereoisomers manifest as two distinct pairs: a pair of enantiomers and a meso compound. libretexts.orgdoubtnut.com

The stereoisomers of 2,3-diphenylsuccinic acid are the enantiomeric pair, this compound and (R,R)-2,3-diphenylsuccinic acid, and the achiral meso-2,3-diphenylsuccinic acid.

(S,S) and (R,R) Enantiomers: These two molecules are non-superimposable mirror images of each other. wikipedia.org They possess identical physical properties such as melting point and solubility in achiral solvents. However, they exhibit equal but opposite optical activity, meaning they rotate plane-polarized light to the same degree but in opposite directions. The (S,S) isomer is denoted as the dextrorotatory (+) form, while the (R,R) isomer is the levorotatory (-) form. A 1:1 mixture of the (S,S) and (R,R) enantiomers constitutes a racemic mixture, which is optically inactive. ontosight.ai

Meso-2,3-Diphenylsuccinic Acid: This stereoisomer has both an (R) and a (S) configuration at its two chiral centers, resulting in (2R,3S) or (2S,3R) configurations. nih.govguidechem.com Despite having two chiral centers, the molecule as a whole is achiral because it possesses an internal plane of symmetry. This symmetry plane means the molecule is superimposable on its mirror image, and as a result, it is optically inactive. nih.gov Due to its different symmetry and internal structure, the meso form is a diastereomer of both the (S,S) and (R,R) enantiomers. Diastereomers have different physical properties, such as melting points and solubilities. libretexts.org

The distinct properties of these stereoisomers are summarized in the table below.

| Property | (S,S)-(+)-2,3-Diphenylsuccinic acid | (R,R)-(-)-2,3-Diphenylsuccinic acid | meso-2,3-Diphenylsuccinic acid |

| CAS Number | 74431-38-2 chemicalbook.com | 21037-34-3 guidechem.com | 1225-13-4 guidechem.comchemicalbook.com |

| Molecular Formula | C₁₆H₁₄O₄ guidechem.com | C₁₆H₁₄O₄ | C₁₆H₁₄O₄ nih.gov |

| Molecular Weight | 270.28 g/mol nih.gov | 270.28 g/mol | 270.28 g/mol nih.govguidechem.com |

| Chirality | Chiral | Chiral | Achiral (meso) nih.gov |

| Appearance | White to almost white powder/crystal guidechem.com | - | White to almost white powder/crystal guidechem.com |

| Stereochemical Relationship | Enantiomer of (R,R) form; Diastereomer of meso form | Enantiomer of (S,S) form; Diastereomer of meso form | Diastereomer of (S,S) and (R,R) forms |

Data compiled from multiple sources.

Chirality in a molecule is compatible with rotational axes of symmetry. rsc.org The (S,S) and (R,R) enantiomers of 2,3-diphenylsuccinic acid possess a C₂ rotational axis, which means a 180° rotation around this axis results in a molecule indistinguishable from the original. wikipedia.org This C₂ symmetry is a crucial feature that has significant implications for how these molecules interact in a chiral environment.

The presence of C₂ symmetry in chiral ligands used in catalysis is highly valuable. wikipedia.org This symmetry can limit the number of possible transition states a reaction can proceed through. wikipedia.org By reducing the complexity of the reaction pathway, C₂-symmetric catalysts can achieve higher enantioselectivity, favoring the formation of one enantiomer over the other. wikipedia.orgresearchgate.net Although other factors can be more influential, a large number of C₂-symmetric ligands have proven effective in asymmetric catalysis. researchgate.net The principle applies to molecules like this compound, whose defined and symmetric chirality can be exploited in molecular recognition and stereoselective synthesis. rsc.org

Fundamental Principles of Chiral Discrimination and Enantioselectivity

The existence of stereoisomers like this compound underpins the critical chemical concepts of chiral discrimination and enantioselectivity.

Chiral Discrimination refers to the ability of a chiral entity to interact differently with the two enantiomers of another chiral compound. tandfonline.com Enantiomers have identical physical and chemical properties in an achiral environment, but their behavior diverges in the presence of another chiral substance. nih.govrsc.org This discrimination is the basis for the separation of enantiomers (chiral resolution) and for the specific biological activities often observed for different enantiomers. acs.orgnih.gov The interaction between a chiral selector (e.g., a chiral stationary phase in chromatography) and each enantiomer creates two temporary diastereomeric complexes. These complexes have different energies and stabilities, allowing for their separation. nih.govacs.org The primary force governing this discrimination is often steric congruence, where a better spatial fit between the chiral selector and one enantiomer leads to a more stable interaction. tandfonline.com

Enantioselectivity is the measure of preference in a chemical reaction that produces one enantiomer in a greater amount than its mirror image. wikipedia.orgnumberanalytics.com An enantioselective synthesis is one where a new chiral center is formed, leading to an unequal mixture of stereoisomeric products. wikipedia.org This is achieved by using a chiral influence—such as a chiral catalyst, auxiliary, or solvent—that creates a diastereomeric transition state. wikipedia.org This chiral environment lowers the activation energy for the pathway leading to one enantiomer while raising it for the other. wikipedia.org Chiral catalysts, particularly those with C₂ symmetry, are pivotal in modern chemistry for creating asymmetric environments that guide a reaction toward a single enantiomeric product. wikipedia.orgchinesechemsoc.org The ability to control the stereochemical outcome of a reaction is essential, especially in fields like pharmaceuticals where different enantiomers can have vastly different physiological effects. numberanalytics.com

Advanced Synthetic Methodologies for 2,3 Diphenylsuccinic Acid

Comprehensive Analysis of Racemic Synthesis Pathways

Racemic synthesis aims to produce the target molecule without control over its stereochemistry, typically resulting in a mixture of diastereomers (meso and d,l-pair) or a racemic mixture of enantiomers (d,l-pair). These mixtures often serve as precursors for subsequent resolution or as benchmarks for the development of stereoselective methods.

The formation of the central carbon-carbon bond in 2,3-diphenylsuccinic acid can be achieved through the oxidative homocoupling of precursors derived from phenylacetic acid. This approach involves the generation of a benzyl (B1604629) radical or an equivalent species, which then dimerizes.

Recent advancements have utilized visible-light photocatalysis for such transformations. acs.org In one method, phenylacetic acid derivatives undergo a decarboxylative coupling reaction. acs.org The process is initiated by a photocatalyst excited by visible light, which facilitates the oxidative decarboxylation of the phenylacetic acid derivative to generate a benzyl radical. acs.org Two of these radicals then combine to form a bibenzyl skeleton, the core structure of 2,3-diphenylsuccinic acid. This metal-free method represents a modern approach to forming the key C-C bond under mild conditions. acs.org The development of such oxidative coupling reactions provides an effective alternative to traditional methods that may require pre-functionalized starting materials. acs.orgwikipedia.org

Table 1: Overview of Oxidative Homocoupling Strategy

| Feature | Description |

| Precursor | Phenylacetic acid derivatives |

| Key Intermediate | Benzyl radical |

| Methodology | Visible-light-mediated photocatalytic decarboxylative coupling |

| Bond Formed | C(sp³)–C(sp³) bond between the two benzyl units |

| Product | Bibenzyl derivatives (precursor skeleton for 2,3-diphenylsuccinic acid) |

A classical and straightforward route to 2,3-diphenylsuccinic acid involves the hydrolysis of 2,3-diphenylsuccinonitrile. chemicalbook.comchemsynthesis.com This dinitrile precursor contains the complete carbon skeleton of the target molecule. The synthesis relies on the conversion of the two nitrile functional groups (-C≡N) into carboxylic acid groups (-COOH).

The hydrolysis is typically carried out under harsh reaction conditions, requiring either a strong acid (like aqueous sulfuric or hydrochloric acid) or a strong base (like aqueous sodium or potassium hydroxide), often with prolonged heating.

Acidic Hydrolysis: The nitrile nitrogen is protonated, making the carbon susceptible to nucleophilic attack by water. This process is repeated for the second nitrile group, and after a series of steps, both nitrile groups are converted to carboxylic acids.

Basic Hydrolysis: The hydroxide (B78521) ion attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water. This process, followed by acidification of the resulting dicarboxylate salt in a final workup step, yields the dicarboxylic acid.

This method reliably produces a racemic mixture of the meso and d,l-diastereomers of 2,3-diphenylsuccinic acid.

Table 2: General Scheme for Hydrolysis of 2,3-Diphenylsuccinonitrile

| Step | Description |

| Starting Material | 2,3-Diphenylsuccinonitrile chemicalbook.comchemsynthesis.com |

| Reagents | Strong acid (e.g., H₂SO₄, HCl) or strong base (e.g., NaOH, KOH) followed by acid workup |

| Transformation | Conversion of two nitrile (-CN) groups to two carboxylic acid (-COOH) groups |

| Product | Racemic 2,3-Diphenylsuccinic acid |

Saponification is a fundamental process for converting esters into carboxylic acids. In the context of 2,3-diphenylsuccinic acid synthesis, this involves the base-mediated hydrolysis of a corresponding diester, such as diethyl 2,3-diphenylsuccinate. The reaction is typically irreversible when conducted in a sufficiently alkaline solution. umich.edu

The process occurs in two consecutive steps:

First Saponification: A hydroxide ion attacks one of the ester carbonyl groups, leading to the cleavage of the ester and formation of a monoester salt (a carboxylate) and an alcohol molecule (e.g., ethanol).

Second Saponification: The second ester group is then hydrolyzed by another hydroxide ion to form the dicarboxylate salt.

The reaction is usually performed by heating the diester with an aqueous solution of a strong base like sodium hydroxide. uobaghdad.edu.iqresearchgate.net Upon completion of the hydrolysis, the reaction mixture containing the disodium (B8443419) salt of 2,3-diphenylsuccinic acid is acidified with a strong mineral acid. This protonates the carboxylate groups, precipitating the final 2,3-diphenylsuccinic acid product. The kinetics of saponification for similar diesters, like diethyl adipate, have been studied, showing the process to be a second-order, irreversible, consecutive reaction. umich.eduresearchgate.net

Table 3: Saponification of a 2,3-Diphenylsuccinic Acid Diester

| Feature | Description |

| Starting Material | Diethyl 2,3-diphenylsuccinate (or other dialkyl esters) |

| Reagents | 1. Strong base (e.g., NaOH) in aqueous solution, Heat. 2. Strong acid (e.g., HCl) for workup. |

| Intermediate | Sodium monoethyl 2,3-diphenylsuccinate, followed by Disodium 2,3-diphenylsuccinate |

| Final Product | Racemic 2,3-Diphenylsuccinic acid |

Enantioselective Synthesis Approaches

To obtain the specific (S,S)-enantiomer, methods that control the formation of the stereocenters are required. Enantioselective synthesis aims to produce a single enantiomer or diastereomer in high purity, bypassing the need for resolving racemic mixtures.

Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules. youtube.com This approach uses a small, substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The catalyst, which can be a metal complex with a chiral ligand or a small organic molecule (organocatalyst), creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. youtube.com

For the synthesis of chiral succinic acid derivatives, a catalyst can be designed to control the key bond-forming step that sets the stereochemistry. For instance, catalytic asymmetric methods have been successfully applied to the synthesis of related chiral diarylacetates and diarylbutanoates. nih.gov A general strategy could involve the asymmetric addition of a nucleophile to a prochiral α,β-unsaturated ester. A chiral catalyst would coordinate to the reactants, orienting them in a way that blocks one face of the molecule, forcing the nucleophile to attack from the other face, thus leading to a specific enantiomer. Organocatalysts, such as the amino acid proline, have been shown to effectively catalyze reactions by forming chiral enamines or iminium ions, which then react with high stereoselectivity. youtube.com

The chiral auxiliary approach is a robust and reliable method for controlling stereochemistry. This strategy involves temporarily attaching a chiral molecule, the "auxiliary," to an achiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of one diastereomer in preference to others. osi.lv After the desired stereocenters have been created, the auxiliary is cleaved from the product and can often be recycled. osi.lv

In the synthesis of (S,S)-2,3-diphenylsuccinic acid, a phenylacetic acid derivative could be covalently attached to a chiral auxiliary, such as an Evans oxazolidinone or Ellman's tert-butanesulfinamide. osi.lv The resulting adduct provides a sterically defined environment. A subsequent reaction, such as an alkylation or a conjugate addition, would proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary, which blocks one face of the reacting molecule. Once the second phenyl group is introduced with the correct stereochemistry, the auxiliary is chemically removed, yielding the enantiomerically enriched 2,3-diphenylsuccinic acid. This method is widely used for preparing chiral amines, and the principles are applicable to the synthesis of chiral carboxylic acids. osi.lv

Table 4: General Principle of Chiral Auxiliary-Based Synthesis

| Step | Description |

| 1. Attachment | A prochiral substrate (e.g., a phenylacetic acid derivative) is covalently bonded to a chiral auxiliary. |

| 2. Diastereoselective Reaction | The chiral auxiliary directs a chemical transformation (e.g., alkylation), creating new stereocenters with high diastereoselectivity. |

| 3. Cleavage | The chiral auxiliary is removed from the product molecule, yielding the enantiomerically enriched target. |

| Key Advantage | High predictability and stereocontrol, often leading to excellent diastereomeric and enantiomeric excess. |

Advanced Resolution Techniques for Racemic 2,3-Diphenylsuccinic Acid

Diastereomeric Salt Formation with Chiral Resolving Agents (e.g., (S)-Proline)

A prevalent and effective method for resolving racemic 2,3-diphenylsuccinic acid is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com This technique involves reacting the racemic acid with a single enantiomer of a chiral base, such as the naturally occurring amino acid (-)-proline. libretexts.orgacs.org The reaction results in the formation of two diastereomeric salts: (this compound • (-)-proline) and ((R,R)-2,3-diphenylsuccinic acid • (-)-proline). libretexts.orgcsbsju.edu

These diastereomers possess different physical properties, most notably their solubilities. libretexts.org This difference allows for their separation by fractional crystallization. wikipedia.orglibretexts.org In the case of using (-)-proline, one of the diastereomeric salts will preferentially precipitate from the solution while the other remains dissolved. libretexts.org The solid salt can then be isolated by filtration. libretexts.org Subsequently, the pure enantiomer of 2,3-diphenylsuccinic acid is recovered by treating the separated diastereomeric salt with an acid to neutralize the chiral resolving agent. libretexts.org

The use of (-)-proline as a resolving agent offers several advantages, including being a relatively non-toxic and odorless reagent. acs.org This method has been shown to produce high yields of both enantiomers of phenylsuccinic acid. acs.org Other chiral resolving agents commonly used for the resolution of racemic acids include brucine, strychnine, quinine (B1679958), and synthetic amines like 1-phenylethanamine. libretexts.org The choice of the resolving agent is crucial and often determined empirically, as the success of the separation depends on the significant difference in solubility between the formed diastereomeric salts. wikipedia.org

Table 1: Chiral Resolving Agents and Their Principles

| Resolving Agent Type | Principle of Separation | Example |

| Chiral Base | Forms diastereomeric salts with racemic acids, which are then separated by crystallization based on differing solubilities. wikipedia.orglibretexts.org | (S)-Proline libretexts.orgacs.org |

| Chiral Acid | Forms diastereomeric salts with racemic bases. libretexts.org | (+)-Tartaric acid libretexts.org |

| Chiral Derivatizing Agent | Reacts with enantiomers to form diastereomers that can be separated by chromatography or crystallization. wikipedia.org | (S)-Mandelic acid wikipedia.org |

Enantioselective Extraction Methodologies

Enantioselective extraction represents another advanced approach for the resolution of racemic mixtures. This technique is based on the differential partitioning of enantiomers between two immiscible liquid phases, where one phase contains a chiral selector.

A notable example involves the use of a biphasic chiral recognition system in high-speed countercurrent chromatography (HSCCC) to separate the enantiomers of phenylsuccinic acid. nih.govcolab.ws In this method, different chiral selectors are dissolved in the organic stationary phase and the aqueous mobile phase. nih.govcolab.ws For instance, D-isobutyl tartrate can be used as a lipophilic selector in the organic phase, while hydroxypropyl-β-cyclodextrin can act as a hydrophilic selector in the aqueous phase. nih.govcolab.ws The efficiency of this separation is influenced by factors such as the concentration of the chiral selectors, the pH of the aqueous phase, and the temperature. nih.govcolab.ws This technique has demonstrated high purity (>99.5%) and good recovery rates (82-85%) for the separated enantiomers. nih.govcolab.ws

Another innovative enantioselective extraction method utilizes an aqueous two-phase system (ATPS). nih.gov A system composed of a β-cyclodextrin derivative, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), and acetone (B3395972) has been developed for the enantioselective extraction of racemic phenylsuccinic acid. nih.gov The enantioselectivity of the system is based on the differential inclusion complexation between the chiral selector (SBE-β-CD) and the enantiomers of phenylsuccinic acid. nih.gov The equilibrium constants for the inclusion complexation have been found to be different for the (R)- and (S)-enantiomers, leading to their separation between the two aqueous phases. nih.gov Optimization of parameters like pH, temperature, and solute concentration can lead to a high separation factor and enrichment efficiency in a single extraction step. nih.gov

More recently, chiral ionic liquids (CILs) have emerged as promising chiral selectors in liquid-liquid extraction for racemic separation. nih.gov These CILs, often composed of imidazolium (B1220033) cations and amino acid-derived anions, can establish effective stereoselective liquid-liquid extraction processes. nih.gov The separation efficiency is influenced by the choice of organic solvent, CIL concentration, temperature, and the pH of the aqueous phase. nih.gov

Table 2: Enantioselective Extraction Systems for Phenylsuccinic Acid

| Extraction System | Chiral Selector(s) | Phases | Key Findings |

| High-Speed Countercurrent Chromatography (HSCCC) | D-Isobutyl tartrate and hydroxypropyl-β-cyclodextrin nih.govcolab.ws | n-hexane/methyl tert-butyl ether/water nih.govcolab.ws | Achieved >99.5% purity with 82-85% recovery. nih.govcolab.ws |

| Aqueous Two-Phase System (ATPS) | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) nih.gov | Acetone/Water nih.gov | High separation factor and enrichment efficiency in a single step. nih.gov |

| Chiral Ionic Liquid (CIL) Extraction | Imidazolium cations and amino acid-derived anions nih.gov | Organic solvent/Aqueous phase nih.gov | Demonstrates potential for multistage liquid-liquid extraction. nih.gov |

Chromatographic Resolution on Chiral Stationary Phases

Chromatographic resolution using chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. nih.govaocs.org This method relies on the differential interaction of the enantiomers with a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel. chiraltech.com The differing strengths of these transient diastereomeric interactions lead to different retention times for the enantiomers, allowing for their separation. koreascience.kr

Various types of CSPs have been developed and are commercially available, with polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, being particularly effective for a broad range of racemic compounds. researchgate.net For acidic compounds like 2,3-diphenylsuccinic acid, anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, have shown excellent enantioselectivity. chiraltech.com The separation mechanism on these phases is based on the ionic interaction between the anionic analyte and the protonated tertiary nitrogen of the quinine or quinidine-based selector, supplemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com

High-performance liquid chromatography (HPLC) is the most common format for this type of resolution. mdpi.com The choice of mobile phase is critical for achieving good separation and can be optimized by adjusting its composition, for example, by using mixtures of solvents like n-hexane, ethanol, and isopropanol, often with the addition of a small amount of an acid like acetic acid. nih.gov Supercritical fluid chromatography (SFC) has also emerged as a viable alternative, offering faster separations in some cases. chiraltech.com

The development of CSPs with smaller particle sizes (e.g., 3 μm) has led to higher efficiency and faster analysis times. researchgate.net The performance of a particular CSP for a given separation is evaluated based on parameters such as the separation factor (α) and the resolution factor (Rs). nih.gov

Table 3: Common Chiral Stationary Phases for HPLC

| CSP Type | Chiral Selector | Typical Applications |

| Polysaccharide-based | Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) researchgate.net | Broad range of racemic compounds. researchgate.net |

| Pirkle-type (Brush-type) | α-arylalkylamines koreascience.kr | Enantiomers with π-acidic or π-basic aromatic rings. |

| Anion-exchange | Quinine or Quinidine derivatives chiraltech.com | Acidic compounds. chiraltech.com |

| Cyclodextrin-based | β-cyclodextrin and its derivatives nih.gov | A variety of chiral compounds through inclusion complexation. nih.gov |

Sophisticated Characterization and Structural Elucidation

Spectroscopic Methodologies for Stereochemical Assignment and Structural Validation

Spectroscopic techniques are indispensable for confirming the enantiopurity and elucidating the structural features of (S,S)-2,3-diphenylsuccinic acid, particularly in solution and in the context of supramolecular assemblies.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for chiral recognition. The use of chiral solvating agents (CSAs) can induce diastereomeric differentiation in the NMR spectra of enantiomers. For instance, (1R,2R)-1,2-diphenylethane-1,2-diamine has been demonstrated to be an effective CSA for determining the enantiomeric purity of chiral carboxylic acids. capes.gov.br In the presence of this diamine, the otherwise indistinguishable NMR signals of the enantiomers of a chiral carboxylic acid separate into distinct resonances for the diastereomeric salt complexes formed in solution. capes.gov.br This chemical shift non-equivalence allows for the quantification of each enantiomer. The degree of separation is influenced by factors such as temperature, solvent, concentration, and the stoichiometry of the acid-CSA complex. capes.gov.br The observed non-equivalence is often attributed to the anisotropic effect of the aryl rings in the CSA, which are held in proximity to the chiral center of the acid. capes.gov.br

Mass spectrometry (MS) provides valuable information about the molecular weight and composition of this compound and its derivatives. Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the formation of stoichiometric complexes, for example, in chiroptical sensing applications where the analyte coordinates with a metal center. nih.gov

Table 1: Molecular Properties of Phenylsuccinic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source |

| (R,S)-2,3-Diphenylsuccinic acid | C₁₆H₁₄O₄ | 270.28 | ontosight.ai |

| Phenylsuccinic acid | C₁₀H₁₀O₄ | 194.18 | nih.govnih.gov |

| (+)-Phenylsuccinic acid | C₁₀H₁₀O₄ | 194.18 | nih.gov |

| (S)-(+)-Phenylsuccinic acid | C₁₀H₁₀O₄ | 194.18 | sigmaaldrich.com |

Vibrational spectroscopy, such as Infrared (IR) spectroscopy, is instrumental in studying the hydrogen-bonding interactions that govern the formation of supramolecular structures. The characteristic stretching frequencies of the carboxylic acid groups can indicate their involvement in hydrogen bonding networks within the crystal lattice. researchgate.netresearchgate.net Electronic spectroscopy, specifically UV-Vis spectroscopy, can be employed to monitor changes in the electronic environment upon complexation or aggregation. For instance, a distinct decrease in absorbance at a specific wavelength can differentiate between stereoisomers. nih.gov

Circular Dichroism (CD) spectroscopy is a primary optical method for determining the enantiomeric excess (ee) of chiral compounds like this compound. nih.govrsc.org This technique measures the differential absorption of left- and right-circularly polarized light. The formation of diastereomeric complexes with a chiral host can induce a CD signal, with the intensity being proportional to the enantiomeric excess of the analyte. nih.gov Calibration curves can be constructed by plotting the CD intensity at a specific wavelength against known enantiomeric excesses, allowing for the rapid and accurate determination of ee in unknown samples. nih.govresearchgate.net This method is particularly valuable in high-throughput screening of asymmetric reactions. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Analysis

X-ray crystallography provides unambiguous determination of the absolute configuration of chiral molecules and detailed information about their three-dimensional structure and packing in the solid state.

The formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent is a classic method for separating enantiomers. X-ray diffraction analysis of these crystalline salts reveals the specific intermolecular interactions that facilitate chiral recognition. mdpi.com For example, the crystal structure of a diastereomeric salt can show how the resolving agent selectively interacts with one enantiomer, leading to its preferential crystallization. mdpi.com

The study of polymorphs, or different crystalline forms of the same compound, is also crucial. (S)-Phenylsuccinic acid, for instance, has been shown to crystallize from water with two molecules in the asymmetric unit, forming infinite chains through hydrogen bonds between the carboxyl groups. researchgate.net The racemic form, (RS)-phenylsuccinic acid, can also form solvates, such as with 2-propanol, where the solvent molecules are incorporated into the crystal structure and participate in the hydrogen-bonding network. researchgate.netresearchgate.net These structural studies provide fundamental insights into the self-assembly and chiral discrimination processes at the molecular level. rsc.orgacs.org

Table 2: Crystallographic Data for Phenylsuccinic Acid Derivatives

| Compound | Crystal System | Space Group | Reference |

| (±)-2,3-Diphenylsuccinic Acid with n-hexane (from diethyl ether) | Triclinic | Pī | rsc.org |

| (±)-2,3-Diphenylsuccinic Acid with n-hexane (from THF) | Triclinic | Pī | rsc.org |

| (R,R)-2,3-Diphenylsuccinic Acid with n-hexane (from 2,3-butylene oxide) | Tetragonal | I4 | rsc.org |

| (RS)-Phenylsuccinic acid 2-propanol solvate | Monoclinic | C2/c | researchgate.netresearchgate.net |

Crystallographic Studies of Self-Assembled Supramolecular Architectures

A significant finding in the study of enantiopure 2,3-diphenylsuccinic acid is its ability to form a chiral, cage-like structure. When crystallized from diethyl ether with the diffusion of hexane, four molecules of the acid co-assemble with one molecule of diethyl ether to form a cyclotetrameric chiral square. rsc.org This assembly is characterized by D₄ symmetry and is stabilized by hydrogen bonds between the carboxylic acid moieties of the four acid molecules. rsc.org The guest molecule, in this case, diethyl ether, resides within the cavity of this molecular square, highlighting the crucial role of guest molecules in templating the supramolecular architecture. rsc.org

The choice of solvent, or guest molecule, has a profound impact on the resulting crystal structure and space group. rsc.org The conformational flexibility of the molecule, particularly the rotation of the phenyl groups, allows it to adopt different arrangements to maximize favorable intermolecular hydrogen bonding in response to the specific guest environment. epfl.ch This adaptability leads to the formation of various structurally distinct architectures. epfl.ch

Crystallographic data obtained from the single-crystal X-ray diffraction of the enantiomeric (R,R)-2,3-Diphenylsuccinic acid under different solvent conditions underscores this guest-dependent assembly. These findings are directly applicable to the (S,S) enantiomer, which would be expected to form the mirror-image supramolecular structures with identical unit cell parameters but opposite chirality.

Table 1: Crystallographic Data for Guest-Dependent Self-Assembly of (R,R)-2,3-Diphenylsuccinic Acid rsc.org

| Guest Solvent System | Crystal System | Space Group | Z (Formula Units per Cell) | Key Structural Feature |

|---|---|---|---|---|

| THF / n-hexane | Orthorhombic | P212121 (No. 19) | 8 | Formation of a chiral assembly. rsc.org |

| Diethyl ether / n-hexane | Tetragonal | P41 (No. 76) | 4 | Formation of a chiral square cage. rsc.orgrsc.org |

| 2,3-Butylene oxide / n-hexane | Tetragonal | I4 (No. 79) | 2 | Inclusion of disordered epoxide guest. rsc.org |

| (±)-2,3-Diphenylsuccinic Acid in Diethyl ether / n-hexane | Triclinic | Pī (No. 2) | 4 | Racemic mixture assembly. rsc.org |

The propagation and amplification of chirality are central themes in supramolecular chemistry. frontiersin.orgresearchgate.net The self-assembly of chiral molecules like this compound provides insight into how molecular-level chirality can be translated into macroscopic, ordered structures. frontiersin.org The formation of these ordered assemblies is primarily driven by non-covalent interactions, with hydrogen bonding between the carboxylic acid groups being the dominant force. wur.nl These interactions guide the molecules into specific arrangements, such as the observed chiral squares, which can then pack into a periodic crystalline lattice. rsc.org The study of such systems is crucial for understanding the principles of chiral recognition and the development of functional materials with tailored chiral properties. nih.gov

Applications in Asymmetric Organic Transformations and Catalysis

(S,S)-2,3-Diphenylsuccinic Acid as a Versatile Chiral Building Block

As a chiral building block, the dicarboxylic acid can be chemically modified to produce a range of valuable chiral intermediates. The two carboxylic acid functional groups serve as handles for reduction, amidation, and other transformations, leading to the synthesis of important chiral synthons.

This compound is a direct precursor to the C2-symmetric chiral diol, (2S,3S)-2,3-diphenyl-1,4-butanediol. This transformation is typically achieved through the reduction of the dicarboxylic acid or its ester derivative using reagents such as sodium borohydride/iodine or lithium aluminium hydride. The resulting diol is a valuable chiral alcohol in its own right and a key intermediate for further synthesis.

This chiral diol can then be used to synthesize chiral amines. A common strategy involves converting the diol into a corresponding ditosylate. The subsequent cyclization of this ditosylate with an amine, such as 2-methoxyethylamine, yields a chiral N-substituted 3,4-diphenylpyrrolidine, which is a type of cyclic chiral amine. This synthetic pathway demonstrates how the chirality of the initial succinic acid is effectively transferred to create both chiral alcohols and chiral amines.

| Starting Material | Reagent(s) | Product | Product Class |

| (2S,3S)-(+)-2,3-Diphenylsuccinic acid | 1. KOH, EtOH/H₂O 2. NaBH₄/I₂ | (2S,3S)-(+)-2,3-Diphenyl-1,4-butanediol | Chiral Alcohol (Diol) |

| (2S,3S)-(+)-2,3-Diphenyl-1,4-butanediol | 1. TsCl, Pyridine 2. 2-Methoxyethylamine | (2S,3S)-(+)-N-(2-Methoxyethyl)-3,4-diphenylpyrrolidine | Chiral Amine (Pyrrolidine) |

This table outlines the synthetic transformation of this compound into a key chiral alcohol and a subsequent chiral amine derivative.

The construction of chiral heterocyclic scaffolds is a critical endeavor in medicinal chemistry and materials science. This compound provides a robust and stereochemically defined starting point for creating such structures, most notably chiral pyrrolidines.

The synthesis of C2-symmetric 3,4-diphenylpyrrolidines is a prime example of this application. The process begins with the conversion of (2S,3S)-(+)-2,3-diphenylsuccinic acid into a cyclic imide by condensation with an amine. This imide intermediate can then be reduced using a reagent system like sodium borohydride and iodine to furnish the desired 3,4-diphenylpyrrolidine. eurekaselect.com The resulting pyrrolidine ring, substituted with two phenyl groups in a defined trans configuration, is a valuable chiral scaffold that has been incorporated into ligands for asymmetric reactions, such as the dihydroxylation of olefins. eurekaselect.com

Synthetic Pathway to a Chiral Pyrrolidine Scaffold:

Imide Formation: (2S,3S)-2,3-Diphenylsuccinic acid is condensed with a primary amine (e.g., benzylamine) to form the corresponding N-substituted (3S,4S)-3,4-diphenylsuccinimide.

Reduction: The cyclic imide is reduced, for example with NaBH₄/I₂, to yield the chiral (3S,4S)-N-substituted-3,4-diphenylpyrrolidine.

This method provides a reliable route to enantiomerically pure pyrrolidine derivatives, where the stereochemistry is directly inherited from the parent succinic acid.

Strategic Role in Asymmetric Catalysis

Beyond its use as a stoichiometric chiral building block, the structural motif of this compound plays a strategic role in the field of asymmetric catalysis. The C2-symmetric backbone is a privileged structure for the design of chiral ligands and catalysts that can effectively induce stereoselectivity in chemical reactions.

Chiral induction is the process by which a chiral entity, such as a catalyst or an auxiliary, influences a chemical reaction to favor the formation of one enantiomer or diastereomer over another. wikipedia.org The rigid C2-symmetric framework derived from this compound is ideally suited for this purpose. When this chiral scaffold is part of a ligand coordinating to a metal center, it creates a well-defined and asymmetric three-dimensional space.

This chiral environment forces the reacting substrates to approach the metal center in a specific orientation, leading to a stereoselective transformation. The two phenyl groups on the backbone play a crucial role in establishing this chiral pocket, using steric hindrance to block certain reaction pathways while allowing others, thereby directing the stereochemical outcome of the reaction.

The design of effective chiral catalysts often relies on the use of C2-symmetric ligands, which can reduce the number of possible diastereomeric transition states in a catalytic cycle, simplifying the analysis and often leading to higher enantioselectivities. The diol and diamine scaffolds synthesized from this compound are excellent platforms for creating such ligands.

For instance, the (2S,3S)-2,3-diphenyl-1,4-butanediol can be used to create a chiral tether in the backbone of more complex ligands, such as biphenyl diphosphines. nih.gov In such a design, the diol is used to bridge two aryl groups, which are later functionalized with phosphine (B1218219) moieties. The chirality originating from the butanediol backbone is translated into a stable axial chirality in the final biaryl ligand. nih.gov This "center-to-axis" chirality transfer is a sophisticated strategy in ligand design. nih.gov These ligands, when complexed with transition metals like rhodium or iridium, can be highly effective catalysts for reactions such as asymmetric hydrogenation.

| Precursor from (S,S)-Diphenylsuccinic Acid | Ligand/Catalyst Type | Potential Application |

| (2S,3S)-2,3-Diphenyl-1,4-butanediol | Chiral Diol Ligands, Chiral Tethers for Biaryl Phosphines | Asymmetric Hydrogenation, Diethylzinc Additions |

| (3S,4S)-3,4-Diphenylpyrrolidine | Chiral Diamine Ligands | Asymmetric Dihydroxylation, Grignard Additions |

This table illustrates how derivatives of this compound can be incorporated into the design of various types of chiral ligands and catalysts.

Supramolecular Chemistry and Advanced Chiral Recognition Phenomena

Host-Guest Chemistry Involving (S,S)-2,3-Diphenylsuccinic Acid

Host-guest chemistry explores the formation of unique structural complexes through non-covalent interactions between a larger 'host' molecule and a smaller 'guest' molecule. This compound serves as an excellent chiral guest, whose interactions with various hosts have been pivotal in developing methods for chiral separation and recognition.

The encapsulation of guest molecules by macrocyclic hosts is a cornerstone of supramolecular chemistry. nih.gov Chiral macrocycles are particularly significant for their ability to differentiate between enantiomers.

Cyclodextrins: These naturally occurring, water-soluble polysaccharides feature a toroidal shape with a hydrophobic inner cavity, making them ideal hosts for a range of guest molecules. usc.gal Derivatives of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been effectively used as chiral selectors to separate the enantiomers of phenylsuccinic acid. nih.gov The chiral environment of the cyclodextrin (B1172386) cavity allows for differential binding affinities with the (S,S) and (R,R) enantiomers of diphenylsuccinic acid. researchgate.net This selective complexation is driven by a combination of hydrophobic interactions between the phenyl groups of the guest and the cyclodextrin cavity, as well as hydrogen bonding between the guest's carboxylic acid groups and the hydroxyl groups on the rim of the cyclodextrin.

Crown Ethers: Crown ethers are macrocyclic polyethers that are well-known for their ability to complex with cations. muk.ac.irnih.gov While their primary application involves binding metal ions, functionalized and chiral crown ethers can also form complexes with neutral or zwitterionic organic molecules through hydrogen bonding and dipole-dipole interactions. researchgate.netnih.gov In the context of this compound, the carboxylic acid protons can form strong hydrogen bonds with the oxygen atoms of the crown ether ring. Chiral crown ethers could, in principle, offer a complementary recognition system to cyclodextrins, with selectivity being driven primarily by the precise geometric match required for optimal hydrogen bonding rather than hydrophobic inclusion.

| Macrocyclic Host | Primary Binding Site on Host | Interacting Groups on this compound | Primary Driving Interactions |

|---|---|---|---|

| Cyclodextrins (e.g., HP-β-CD) | Hydrophobic Inner Cavity & Hydroxyl-rich Rim | Phenyl Groups & Carboxylic Acid Groups | Hydrophobic Inclusion, Hydrogen Bonding |

| Chiral Crown Ethers | Oxygen Atoms of the Polyether Ring | Carboxylic Acid Groups (Protons) | Hydrogen Bonding, Ion-Dipole Interactions |

Understanding the thermodynamics and kinetics of host-guest complexation is crucial for designing effective chiral recognition systems. nih.gov Thermodynamic studies reveal the stability of the host-guest complex, while kinetic studies provide information on the rates of association and dissociation. usc.galrsc.org

Thermodynamics: The stability of a host-guest complex is quantified by the binding constant (K), which is related to the change in Gibbs free energy (ΔG) upon complexation. Chiral recognition occurs when the binding constants for the two enantiomers with a chiral host are different, leading to a difference in their respective ΔG values. For the separation of phenylsuccinic acid enantiomers using cyclodextrins, the selectivity arises because the (S,S) enantiomer and the (R,R) enantiomer form diastereomeric complexes with the chiral host, each having a unique stability. researchgate.net This difference in stability is a result of the subtle interplay of enthalpic (ΔH) contributions from hydrogen bonding and van der Waals forces, and entropic (ΔS) contributions, primarily from the release of water molecules from the host cavity upon guest binding.

Kinetics: The rates at which a guest molecule enters (association rate constant, k_on) and exits (dissociation rate constant, k_off) the host cavity are key kinetic parameters. nih.gov These rates are influenced by the rigidity of the host and guest and the strength of their non-covalent interactions. nih.gov In chromatographic separations, rapid kinetics are often desirable to achieve efficient separation. The kinetic profile of the complexation between diphenylsuccinic acid and a chiral selector like HP-β-CD influences the peak shape and resolution in HPLC separations.

| Parameter | Symbol | Significance in Chiral Recognition |

|---|---|---|

| Gibbs Free Energy | ΔG | Indicates the spontaneity and stability of complex formation. A difference in ΔG between enantiomers (ΔΔG) is the basis for chiral selectivity. |

| Enthalpy Change | ΔH | Reflects the change in bond energies (e.g., hydrogen bonds, van der Waals forces) upon complexation. |

| Entropy Change | ΔS | Represents the change in disorder, often driven by the hydrophobic effect and the release of solvent molecules. |

| Association Rate | k_on | The rate at which the host-guest complex forms. |

| Dissociation Rate | k_off | The rate at which the host-guest complex breaks apart. The ratio k_on/k_off determines the binding constant. |

Mechanistic Insights into Enantioselective Recognition

Enantioselective recognition is the process by which a chiral system preferentially interacts with one enantiomer over the other. This recognition is governed by the specific non-covalent interactions that can form between the chiral host and the enantiomeric guests.

Several models describe the forces governing chiral recognition.

Three-Point Interaction Model: This classic model posits that for a chiral selector to differentiate between two enantiomers, there must be at least three points of interaction between the selector and the analyte. researchgate.net For one enantiomer, a favorable three-point fit can be achieved, while its mirror image can, at best, achieve a two-point fit, leading to a less stable complex. researchgate.net In the case of this compound interacting with a chiral receptor, these three points could involve the two carboxylic acid groups (via hydrogen bonding) and one of the phenyl groups (via π-π stacking or hydrophobic interactions).

Hydrogen Bonding Networks: The two carboxylic acid groups of this compound are powerful tools for molecular recognition, capable of forming extensive and well-ordered hydrogen bonding networks. nih.govnih.gov The precise spatial orientation of these groups in the (S,S) configuration allows for specific, directional interactions with a complementary chiral host, contributing significantly to the stability and selectivity of the resulting complex. rsc.orgsemanticscholar.org

π-π Stacking: The parallel or T-shaped stacking of aromatic rings is a significant non-covalent interaction in molecular recognition. nih.govnovartis.com The two phenyl groups of this compound can engage in π-π stacking with aromatic moieties within a host's binding site. nih.gov The stereochemistry of the guest dictates the orientation of these phenyl groups, which in turn determines the geometric feasibility and strength of the π-π stacking interactions, thus contributing to chiral discrimination.

Modifying the structure of the guest molecule by adding substituents to the phenyl rings can have a profound impact on its interaction with a chiral host and, consequently, on the degree of chiral discrimination.

Substituents can alter the recognition process in two main ways:

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) can modify the electron density of the aromatic rings. This change influences the strength of π-π stacking interactions and can also affect the acidity of the carboxylic acid protons, thereby modulating the strength of hydrogen bonds.

Steric Effects: The size and shape of a substituent can introduce steric hindrance, preventing the guest from achieving an optimal fit within the host's binding site. Conversely, a substituent might introduce new, favorable van der Waals contacts. These steric factors can either enhance or diminish the binding affinity and selectivity.

| Substituent Type | Example | Predicted Effect on π-π Stacking | Predicted Effect on H-Bonding Acidity | Potential Impact on Chiral Discrimination |

|---|---|---|---|---|

| Electron-Withdrawing | -NO₂ | Strengthens interaction with electron-rich host moieties | Increases | May enhance selectivity by strengthening key interactions |

| Electron-Donating | -OCH₃ | Strengthens interaction with electron-poor host moieties | Decreases | May alter the balance of interactions, potentially increasing or decreasing selectivity |

| Bulky/Steric | -C(CH₃)₃ | May weaken or prevent optimal stacking due to steric clash | Minimal electronic effect | Likely to decrease binding affinity; effect on selectivity depends on host geometry |

Self-Assembly Processes and Formation of Chiral Supramolecular Architectures

Beyond interacting with hosts, this compound can interact with itself in a process known as self-assembly, leading to the formation of larger, ordered supramolecular structures. sigmaaldrich.com The chirality of the individual molecules can be translated and amplified into the macroscopic structure of the assembly. researchgate.net

Research has shown that the (R,R) enantiomer of 2,3-diphenylsuccinic acid can self-assemble in the presence of a suitable guest molecule (diethyl ether) to form a remarkable chiral, cage-like structure. rsc.org Specifically, four molecules of the diacid arrange themselves through a network of hydrogen bonds to form a "chiral square" with D₄ symmetry. rsc.org This cyclotetrameric cage encapsulates a guest molecule in its central cavity. It is a direct consequence of this principle that the this compound enantiomer would self-assemble under similar conditions to form the corresponding enantiomeric supramolecular square, possessing the opposite absolute chirality. This process demonstrates how molecular-level chirality can dictate the formation of complex and beautiful supramolecular architectures. The primary driving force for this assembly is the formation of strong, directional hydrogen bonds between the carboxylic acid groups of four distinct molecules.

| Property | Description |

|---|---|

| Building Block | (S,S)- or (R,R)-2,3-Diphenylsuccinic Acid |

| Stoichiometry | Four diacid molecules (tetramer) |

| Primary Driving Force | Intermolecular Hydrogen Bonding |

| Resulting Architecture | Chiral square-shaped cage (Cyclotetramer) |

| Symmetry | D₄ Symmetry |

| Function | Encapsulates a guest molecule (e.g., diethyl ether) |

Design and Synthesis of Chiral Squares and Other Ordered Assemblies

A notable example of the ordered assemblies formed by 2,3-diphenylsuccinic acid is the creation of a cyclotetrameric chiral square. Research has demonstrated the formation of a chiral crystalline inclusion complex where four molecules of the enantiomerically pure acid co-assemble with a guest molecule. rsc.orgrsc.org

The design of these supramolecular squares relies on the C2-symmetry of the diphenylsuccinic acid molecule and the ability of its carboxylic acid groups to form robust and directional hydrogen bonds. The synthesis of these assemblies is a spontaneous self-assembly process, typically achieved through crystallization.

In a key study involving the (R,R)-enantiomer, a chiral square with D4 symmetry was synthesized by crystallizing the acid from a solution of diethyl ether with the slow diffusion of hexane. rsc.orgrsc.org This process yielded a crystalline complex containing four molecules of the acid and one molecule of diethyl ether encapsulated within the central cavity. The (S,S)-enantiomer is expected to form the corresponding enantiomeric square assembly under the same conditions.

Experimental Details for the Synthesis of the Enantiomeric (R,R)-Chiral Square:

| Parameter | Value |

| Starting Material | (+)-(R,R)-2,3-diphenylsuccinic acid |

| Solvent System | Diethyl ether / Hexane |

| Method | Slow diffusion |

| Resulting Complex | [(C₁₆H₁₄O₄)₄ · (C₄H₁₀O)] |

| Supramolecular Structure | Cyclotetrameric Chiral Square |

| Symmetry | D₄ |

This data is for the (R,R)-enantiomer and is presented as a direct model for the expected synthesis of the (S,S)-chiral square. rsc.orgrsc.org

The resulting three-dimensional structure is formed by the stacking of these 2D layers in a staggered fashion, leading to a chiral space group (P4₁ for the (R,R) form). rsc.org The formation of such discrete and ordered assemblies highlights the potential of this compound as a programmable tecton for the bottom-up construction of complex chiral materials.

Directed Self-Assembly via Non-Covalent Interactions

The formation of the chiral square and other ordered assemblies of this compound is a clear demonstration of directed self-assembly governed by a network of non-covalent interactions. These weak, yet highly directional, interactions are fundamental to the fields of supramolecular chemistry and molecular recognition. fortunejournals.com

Hydrogen Bonding: The primary driving force for the assembly of the chiral square is the formation of intermolecular hydrogen bonds between the carboxylic acid groups of four distinct diphenylsuccinic acid molecules. Each acid molecule acts as both a hydrogen bond donor and acceptor, creating a cyclic, tetrameric arrangement. This specific hydrogen bonding pattern is crucial for the formation of the stable, square-shaped architecture. rsc.orgrsc.org

Host-Guest Interactions: The self-assembly of the chiral square has been shown to be guest-dependent. rsc.orgrsc.org The presence of a suitable guest molecule, such as diethyl ether, is essential for the formation of the cyclotetrameric structure. The guest molecule occupies the central void of the square, stabilizing the assembly through van der Waals interactions. This templating effect of the guest molecule is a key aspect of the directed self-assembly process. The void within the square is sufficiently large to accommodate the guest molecule, illustrating the principle of host-guest chemistry. rsc.orgfortunejournals.com

The interplay of these non-covalent forces—hydrogen bonding, host-guest interactions, and π-π stacking—precisely controls the self-assembly process, leading to the formation of a well-defined, chiral supramolecular architecture. This hierarchical assembly, from the molecular building block to the discrete chiral square and finally to the extended crystalline solid, exemplifies the power of non-covalent interactions in creating complex and functional chemical systems.

Advanced Materials Science Applications

Integration into Polymer Synthesis for Enhanced Material Performance

The incorporation of chiral monomers, such as (S,S)-2,3-Diphenylsuccinic acid, into polymer chains can significantly influence the resulting material's properties. The stereoregularity imparted by such monomers can lead to enhanced thermal and mechanical performance due to more ordered chain packing and increased intermolecular interactions.

Development of Thermally Stable Polymer Composites

The thermal stability of a polymer is intrinsically linked to its molecular architecture. The introduction of rigid and sterically defined units like this compound can elevate the degradation temperature of polymer composites. The phenyl groups contribute to the rigidity of the polymer backbone, which can restrict thermal motion and delay the onset of thermal decomposition.

While specific data for polymers incorporating this compound is not extensively documented in publicly available research, the principles of polymer chemistry suggest that its integration could lead to materials with enhanced thermal properties. The following table illustrates hypothetical data for a polyester composite based on the expected impact of incorporating a chiral, rigid diacid monomer compared to a standard achiral or flexible diacid.

| Polymer Composite | Monomer Type | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

|---|---|---|---|

| Standard PET | Achiral (Terephthalic Acid) | 75 | 350 |

| PET with this compound | Chiral (Illustrative) | 95 | 380 |

This table presents illustrative data to demonstrate the potential effects on thermal stability.

Contribution to Improved Mechanical Properties in Polymeric Systems

The stereochemistry of monomers can have a profound effect on the mechanical properties of polymers. bham.ac.ukresearchgate.net The regular arrangement of phenyl groups in a polymer chain derived from this compound could facilitate stronger intermolecular π-π stacking interactions between polymer chains. This increased intermolecular force would lead to a more ordered, and potentially crystalline, polymer matrix, resulting in higher tensile strength and modulus.

The following interactive table provides a hypothetical comparison of the mechanical properties of a standard polyamide and one synthesized with this compound, showcasing the potential for improvement.

| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|

| Standard Polyamide | 60 | 2.5 | 150 |

| Polyamide with this compound (Hypothetical) | 85 | 4.0 | 80 |

This table contains hypothetical data to illustrate the potential impact on mechanical properties.

Coordination Chemistry in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of chiral ligands, such as this compound, is a key strategy for the synthesis of chiral MOFs, which have applications in enantioselective separations and catalysis. acs.orgnih.gov

Principles of Chirality Transfer in MOF Assembly

The synthesis of homochiral MOFs relies on the principle of chirality transfer, where the chirality of the organic ligand is transferred to the resulting supramolecular structure. ecnu.edu.cn When a chiral ligand like this compound is used in the self-assembly process with metal nodes, the coordination geometry is directed by the stereochemistry of the ligand. This can lead to the formation of helical chains or networks with a specific handedness, resulting in a chiral porous material. The transfer of chirality is a fundamental concept in the design of functional chiral materials. rsc.org

Key Factors in Chirality Transfer:

Coordination Geometry of the Metal Ion: The preferred coordination number and geometry of the metal ion will influence how the chiral ligands are arranged in space.

Solvent and Temperature Effects: The conditions of the synthesis can also play a role in the final chiral structure of the MOF.

Influence of Ligand Stereochemistry on MOF Porosity and Stability

The specific stereoisomer of a ligand used in MOF synthesis can have a significant impact on the framework's porosity and stability. rsc.org The spatial arrangement of the functional groups in this compound, as opposed to its (R,R) or meso forms, will dictate the packing of the ligands and the resulting pore size and shape of the MOF.

The stability of a MOF is also influenced by the goodness of fit between the metal nodes and the organic ligands. A well-matched ligand in terms of size, shape, and binding angles will lead to a more stable and robust framework. The defined stereochemistry of this compound can lead to more predictable and stable coordination environments compared to a more flexible or achiral ligand.

The following interactive data table illustrates the potential influence of ligand stereochemistry on the properties of a hypothetical MOF series.

| MOF | Ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |

|---|---|---|---|---|

| Hypothetical MOF-A | Achiral Diphenylsuccinic Acid | 1200 | 0.55 | 320 |

| Hypothetical MOF-S | This compound | 1500 | 0.70 | 350 |

This table presents hypothetical data to illustrate the potential influence of ligand stereochemistry on MOF properties.

Computational and Theoretical Investigations

Quantum Mechanical Calculations for Conformational Analysis and Stereoselectivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are essential for analyzing the complex conformational landscape of molecules like (S,S)-2,3-diphenylsuccinic acid. The molecule's stereoselectivity and reactivity are intrinsically linked to its three-dimensional shape, which is determined by the rotation around several key chemical bonds.

Detailed computational studies on similar dicarboxylic acids, such as succinic acid, reveal a surprisingly complex array of possible conformers. rsc.org Due to the rotational freedom of the carbon backbone and the hydroxyl groups of the carboxylic acid moieties, numerous potential structures can exist. rsc.org Theoretical methods like DFT, using functionals such as B3LYP or M06-2X combined with basis sets like 6-311++G(d,p), are employed to calculate the energies of these different conformers. rsc.orgresearchgate.net This process involves performing a potential energy surface (PES) scan, where key dihedral angles are systematically varied to map out the energy landscape and identify the most stable, low-energy structures. researchgate.netresearchgate.net For instance, in succinic acid, calculations have shown that a "gauche" conformer is favored over the "trans" form. rsc.org

For substituted succinic acids, such as (R)-(+)-methylsuccinic acid, DFT calculations have been used to identify multiple stable conformers with varying Boltzmann populations at room temperature. researchgate.net These calculations can predict the relative energies with significant accuracy, often showing only small differences (e.g., 1-2 kcal/mol) between the most stable forms. researchgate.net This type of analysis is directly applicable to this compound to understand how the bulky phenyl groups influence the conformational preferences of the succinic acid backbone and the orientation of the carboxylic acid groups.

Table 1: Example of Conformational Energy Calculations for Dicarboxylic Acid Monomers This table illustrates typical results from DFT calculations on related molecules, showing the identification of stable conformers and their relative energies.

| Molecule | Computational Method | Identified Stable Conformers | Relative Energy (kcal/mol) |

| Succinic Acid | B3LYP | Twisted (gauche) and Planar (trans) | Twisted form is lower in energy by ~0.07 kcal/mol. researchgate.net |

| (R)-(+)-Methylsuccinic Acid | B3LYP/6-311+G(d,p) | Conformer C1, Conformer C2, Conformer C3 | C1 is most stable; C2 is +1.06 kcal/mol higher; C3 is +1.44 kcal/mol higher. researchgate.net |

| Acetic Acid | TPSSh-D3BJ/def2-TZVP | syn and anti | syn is more stable than anti by 6.5 kcal/mol in gas phase. nih.gov |

This data is illustrative and based on studies of analogous compounds.

Molecular Dynamics Simulations of Chiral Interactions and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. These simulations allow researchers to observe the physical motions of atoms and molecules, providing deep insights into processes like chiral recognition and self-assembly that are difficult to probe experimentally.

MD simulations have been successfully used to model the self-assembly of various dicarboxylic acids into highly ordered two-dimensional (2D) networks driven by hydrogen bonding. acs.orgacs.org In these simulations, an all-atom representation of the molecules is typically used, and their interactions are governed by a defined force field. acs.org The simulation tracks the trajectories of molecules from a disordered state to an ordered arrangement, revealing how intermolecular forces, particularly hydrogen bonds between carboxylic groups, guide the formation of structures like parallel molecular chains. acs.orgacs.org This methodology is directly applicable to understanding how this compound molecules might self-assemble into larger supramolecular structures.

Furthermore, MD simulations are instrumental in elucidating the mechanisms of chiral recognition. researchgate.netnih.gov By simulating the interaction between a chiral selector and the two enantiomers of a chiral analyte, it is possible to analyze the stability of the resulting diastereomeric complexes. nih.govtdl.org Key parameters derived from these simulations include binding free energies, the number and duration of intermolecular hydrogen bonds, and the specific orientation of the guest molecule within the host's binding pocket. nih.govtdl.org For example, MD studies on the interaction of Dansyl amino acid enantiomers with a chiral molecular micelle selector were able to calculate the binding free energies for each enantiomer, showing a clear energetic preference that matched experimental observations. tdl.org

Table 2: Example of Calculated Binding Free Energies from a Molecular Dynamics Study of Chiral Recognition This table shows results from a study on Dansyl amino acids and a chiral selector, poly(SULV), illustrating how MD simulations can quantify chiral interactions.

| Dansyl Amino Acid | Enantiomer | Calculated Binding Free Energy (kJ/mol) |

| Dansyl-Leucine | L-enantiomer | -21.89 |

| D-enantiomer | -14.58 | |

| Dansyl-Norleucine | L-enantiomer | -22.18 |

| D-enantiomer | -15.95 | |

| Dansyl-Tryptophan | L-enantiomer | -21.33 |

| D-enantiomer | -13.64 | |

| Data from Garcia, M., et al. (2021). tdl.org |

These studies demonstrate that stronger interactions, evidenced by more negative binding free energies, correlate with the preferential binding of one enantiomer over the other, providing a molecular-level explanation for the observed chiral selectivity. tdl.org

Density Functional Theory (DFT) for Predicting Coordination Behavior in MOFs

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. Dicarboxylic acids are common choices for these organic linkers. nih.gov While experimental techniques like single-crystal X-ray diffraction are the definitive methods for structure determination, Density Functional Theory (DFT) serves as a critical predictive tool for understanding and designing new MOFs.

DFT can be used to predict the geometric and electronic properties of MOFs before they are synthesized. rsc.org This includes predicting lattice parameters, pore sizes, and the specific coordination behavior of the organic linker with the metal node. rsc.org For a linker like this compound, DFT calculations can model how its carboxylate groups will bind to different metal centers, helping to predict the resulting framework's structure and stability.

Benchmarking studies have been performed to assess the accuracy of various DFT functionals for predicting MOF properties. rsc.org Functionals that account for dispersion forces, such as PBE-D2 and PBE-D3, have been shown to predict crystal structures with high accuracy. rsc.org Furthermore, DFT is crucial for understanding the interactions that govern gas adsorption and separation in MOFs, especially those with open metal sites. researchgate.netarxiv.org By calculating the binding energies between guest molecules and the MOF, researchers can predict the material's selectivity for specific applications. researchgate.net

Table 3: Example of Variance in DFT-Predicted MOF Properties This table, based on a benchmark study, shows how different DFT functionals can yield a range of values for key properties, highlighting the importance of functional selection.

| Property | MOF Example | Functional 1 (e.g., PBE) | Functional 2 (e.g., PBE-D3) | Functional 3 (e.g., vdW-DF2) |

| Unit Cell Volume (ų) | MOF-5 | 2589.6 | 2642.4 | 2686.0 |

| Pore Diameter (Å) | HKUST-1 | 10.8 | 11.1 | 11.2 |

| Young's Modulus (GPa) | ZIF-8 | 6.7 | 9.8 | 10.8 |

| Data adapted from the trends discussed in Nazarian, D., et al. (2016). rsc.org |

These computational approaches are vital for the rational design of new MOFs, enabling the high-throughput screening of potential structures and the prediction of their properties for targeted applications. researchgate.net

Theoretical Prediction of Chiral Selectivity Mechanisms

The ability to separate enantiomers is critical in many fields, and this separation relies on chiral recognition, where a chiral environment or selector interacts differently with each enantiomer. Theoretical and computational methods are invaluable for explaining the mechanisms behind this selectivity. The basis of chiral recognition is often described by the "three-point interaction model," where a minimum of three simultaneous interactions between the selector and the analyte are needed for discrimination. mdpi.com

Computational chemistry allows for the explicit modeling of these interactions. Using methods ranging from semi-empirical calculations to high-level DFT, researchers can build models of the diastereomeric complexes formed between a chiral selector and each enantiomer of a compound like 2,3-diphenylsuccinic acid. researchgate.netnih.gov By optimizing the geometry of these host-guest complexes and calculating their interaction energies, it is possible to predict which enantiomer will bind more strongly. researchgate.net

For example, a theoretical study on the separation of phenylsuccinic acid enantiomers used semi-empirical methods (PM3) to calculate the interaction energies between the acid enantiomers and chiral selectors (a tartaric acid derivative and a cyclodextrin (B1172386) derivative). researchgate.net The calculations revealed different interaction energies for the R- and S-enantiomers with the selectors, providing a quantitative rationale for the experimentally observed separation. researchgate.net Similarly, DFT calculations have been used to determine the energy differences between diastereomeric structures formed when chiral dicarboxylic acids are confined within a supramolecular cage, explaining the origin of enhanced chiroptical signals. nih.govacs.org

Table 4: Example of Calculated Interaction Energies for Host-Guest Complexes in Chiral Recognition This table illustrates how computational methods can quantify the energy differences that drive chiral separation.

| Guest Molecule (Enantiomer) | Host Molecule (Selector) | Computational Method | Calculated Interaction Energy (kcal/mol) |

| S-Amlodipine | D-diisopropyl tartrate | PM3 | -5.9964 |

| R-Amlodipine | D-diisopropyl tartrate | PM3 | -5.8421 |

| S-Amlodipine | Hydroxypropyl-β-cyclodextrin | PM3 | -14.1287 |

| R-Amlodipine | Hydroxypropyl-β-cyclodextrin | PM3 | -14.3025 |

| Data from a study on amlodipine, a different chiral molecule, illustrating the computational approach. Adapted from Wang, L., et al. (2016). researchgate.net |

These theoretical predictions are crucial for designing more effective chiral separation systems and for deepening the fundamental understanding of molecular interactions. researchgate.netrsc.org

Future Research Trajectories and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Methodologies

A primary focus of future research will be the development of greener and more efficient ways to produce (S,S)-2,3-diphenylsuccinic acid. This involves moving away from classical resolution methods that are often inefficient and generate significant waste. Key areas of exploration include:

Advanced Catalytic Systems: The design of novel chiral catalysts for the asymmetric hydrogenation of appropriate precursors is a significant area of interest. This would allow for the direct synthesis of the desired (S,S)-enantiomer, improving atom economy and reducing the environmental impact.

Biocatalysis and Enzymatic Resolution: Harnessing the power of enzymes offers a highly selective and environmentally friendly route to enantiomerically pure compounds. Future work will likely focus on discovering or engineering enzymes with enhanced activity and stability for the resolution of racemic phenylsuccinic acid mixtures. researchgate.net

Flow Chemistry: Continuous flow reactors provide precise control over reaction conditions, leading to higher yields, improved safety, and easier scalability. The application of flow chemistry to the synthesis of this compound could revolutionize its production.

Expansion of Asymmetric Applications in Complex Molecular Synthesis

The rigid C2-symmetric scaffold of this compound makes it an invaluable tool for controlling stereochemistry in the synthesis of complex molecules. Future applications are expected to expand into several key areas:

Natural Product Synthesis: The total synthesis of intricate natural products often requires precise control over multiple stereocenters. This compound can serve as a chiral building block or auxiliary to guide these complex transformations.

Development of Novel Chiral Ligands: By chemically modifying the carboxylic acid or phenyl groups, new families of chiral ligands can be created. These ligands can then be used in a wide range of metal-catalyzed asymmetric reactions, expanding the synthetic chemist's toolbox.

Organocatalysis: The development of purely organic catalysts is a rapidly growing field. Derivatives of this compound have the potential to act as powerful organocatalysts for a variety of enantioselective reactions.

Development of Advanced Supramolecular Systems for Enantioselective Functions

The ability of this compound to form predictable hydrogen-bonding networks makes it an ideal component for the construction of functional supramolecular assemblies. researchgate.net This opens up possibilities for:

Chiral Recognition and Separation: The incorporation of this compound into polymers or onto solid supports can create materials capable of distinguishing between enantiomers. researchgate.net This is crucial for the purification of pharmaceuticals and other chiral compounds.

Enantioselective Sensing: Supramolecular hosts containing the this compound unit can be designed to selectively bind to one enantiomer of a target molecule, leading to a detectable signal. This could be used for rapid and sensitive analysis of chiral substances.

Chiral Gels and Liquid Crystals: The self-assembly of this compound derivatives can lead to the formation of soft materials with ordered chiral structures. These materials may have unique optical and electronic properties with potential applications in displays and photonics.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Nanotechnology

The unique properties of this compound make it a versatile platform for interdisciplinary research, bridging the gap between molecular chemistry and macroscopic materials.

Metal-Organic Frameworks (MOFs): The use of this compound as a chiral linker in MOFs can lead to porous materials with enantioselective properties. These chiral MOFs could be used for enantioselective separations, catalysis, and drug delivery.

Chiral Nanomaterials: The self-assembly of this compound can be used to create well-defined chiral nanostructures, such as nanotubes and nanoribbons. These nanomaterials could have applications in nanoelectronics and asymmetric catalysis.